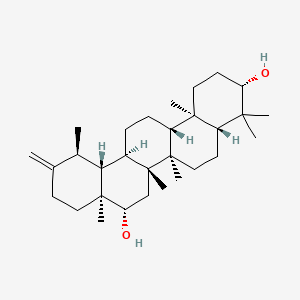

4,4,6a,6b,8a,12,14b-Heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicene-3,8-diol

Beschreibung

Eigenschaften

IUPAC Name |

4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicene-3,8-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O2/c1-18-11-14-28(6)24(32)17-30(8)20(25(28)19(18)2)9-10-22-27(5)15-13-23(31)26(3,4)21(27)12-16-29(22,30)7/h19-25,31-32H,1,9-17H2,2-8H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOPDFSGGBHSXSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CC(C2(CCC1=C)C)O)C)C)(C)C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Arnidenediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035401 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6750-30-7 | |

| Record name | Arnidenediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035401 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

257 °C | |

| Record name | Arnidenediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035401 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Arnidiol kann durch verschiedene organische Reaktionen synthetisiert werden, obwohl detaillierte Synthesewege nicht umfassend dokumentiert sind. Die Synthese umfasst typischerweise die Cyclisierung von Squalen oder seinen Derivaten, gefolgt von Modifikationen der funktionellen Gruppen, um die Hydroxylgruppen an bestimmten Positionen einzuführen.

Industrielle Produktionsmethoden: Die industrielle Produktion von Arnidiol erfolgt in erster Linie durch Extraktion aus natürlichen Quellen wie Arnica montana und Taraxacum officinale. Der Extraktionsprozess beinhaltet eine Lösungsmittelextraktion, gefolgt von Reinigungsschritten wie Chromatographie, um Arnidiol in seiner reinen Form zu isolieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Arnidiol unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Umwandlung von Hydroxylgruppen in Carbonylgruppen.

Reduktion: Reduktion von Carbonylgruppen zurück zu Hydroxylgruppen.

Substitution: Ersatz von Hydroxylgruppen durch andere funktionelle Gruppen.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Chromtrioxid oder Kaliumpermanganat.

Reduktion: Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Reagenzien wie Thionylchlorid zur Umwandlung von Hydroxylgruppen in Chloride, gefolgt von nukleophiler Substitution.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte oder reduzierte Derivate von Arnidiol, die für bestimmte Anwendungen weiter modifiziert werden können .

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

Recent studies have highlighted Arnidiol's potential as an anticancer agent. A significant mechanistic study demonstrated that Arnidiol induces mitochondrial fission and apoptosis through the activation of ROCK1, which mediates the translocation of Drp1 and cofilin to mitochondria. This process is crucial for regulating mitochondrial dynamics and cell death, suggesting that Arnidiol could be developed for cancer therapy .

Case Study: Mechanistic Insights

- Study : ROCK1 activation-mediated mitochondrial translocation of Drp1 and cofilin.

- Findings : Arnidiol promotes apoptosis in cancer cells by inducing mitochondrial fission.

- Implications : Potential development of Arnidiol as a therapeutic agent for human cancer.

Anti-Inflammatory Effects

Arnidiol has shown promise in reducing inflammation, which is a key factor in various chronic diseases. Its anti-inflammatory properties are attributed to its ability to modulate cytokine production and inhibit inflammatory pathways.

Data Table: Anti-Inflammatory Activity of Arnidiol

Antioxidant Properties

The antioxidant capacity of Arnidiol is notable, as it exhibits free radical-scavenging activity and protects cells from oxidative damage. This property is essential for preventing cellular aging and various diseases linked to oxidative stress.

Case Study: Antioxidant Activity

- Study : Evaluation of antioxidant properties.

- Findings : Arnidiol demonstrated high Trolox-equivalent antioxidant capacity.

- Implications : Potential use in formulations aimed at reducing oxidative stress-related damage.

Other Therapeutic Applications

Arnidiol's diverse pharmacological profile extends to other areas such as:

- Wound Healing : Its anti-inflammatory and antioxidant properties contribute to enhanced wound healing processes.

- Neuroprotection : Preliminary studies suggest potential neuroprotective effects, warranting further investigation.

Wirkmechanismus

Arnidiol exerts its effects primarily through the induction of apoptosis in cancer cells. It interacts with various molecular targets and pathways, including:

Mitochondrial Pathway: Disruption of mitochondrial membrane potential leading to cell death.

Reactive Oxygen Species (ROS) Pathway: Generation of reactive oxygen species that induce oxidative stress and apoptosis.

NF-κB Pathway: Inhibition of the NF-κB signaling pathway, which is involved in cell survival and proliferation.

Vergleich Mit ähnlichen Verbindungen

Mechanistic Differences in Anticancer Activity

Arnidiol uniquely activates ROCK1, leading to dephosphorylation of Drp1 (Ser637) and cofilin (Ser3), which translocate to mitochondria to induce fission and cytochrome c release . Mutational studies confirm that dephosphorylated Drp1 (S637A) and cofilin (S3A) enhance apoptosis, while phosphorylated mimics (S637D/S3E) suppress it . In contrast:

Structural Influences on Bioactivity

- Hydroxylation Pattern : Arnidiol’s diol structure (C-3 and C-16 hydroxyls) enhances its solubility and mitochondrial membrane interaction, critical for Drp1/cofilin recruitment . Faradiol and α-amyrin lack this diol configuration, reducing their apoptotic potency .

- Esterification : Arnidiol-3-myristate and faradiol-3-myristate both show enhanced bioactivity compared to free alcohols, but arnidiol esters are more cytotoxic .

Pharmacokinetic and Source Variability

Biologische Aktivität

Arnidiol is a pentacyclic triterpene diol with significant biological activities, particularly in the context of cancer treatment and antioxidative effects. This article delves into its mechanisms of action, biological effects, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

Arnidiol is structurally characterized as follows:

- Chemical Formula : C30H50O3

- Molecular Weight : 466.71 g/mol

- Classification : Pentacyclic triterpene

This compound is often isolated from various plant sources, including Barleria longiflora, and has been studied for its diverse pharmacological activities.

Induction of Apoptosis

Recent studies have highlighted arnidiol's role in inducing apoptosis in cancer cells. A notable study focused on MDA-MB-231 breast cancer cells demonstrated that arnidiol triggers mitochondrial fission and apoptosis via the following mechanisms:

- Mitochondrial Translocation : Arnidiol facilitates the translocation of Drp1 (Dynamin-related protein 1) and cofilin to mitochondria, which is crucial for mitochondrial fission.

- Dephosphorylation : The activation of ROCK1 (Rho-associated protein kinase 1) leads to the dephosphorylation of Drp1 (Ser637) and cofilin (Ser3), promoting their interaction and subsequent mitochondrial fission.

- Inhibition Studies : Knockdown of Drp1 or cofilin abrogated arnidiol-induced mitochondrial effects, confirming their essential roles in the apoptotic process .

Antioxidant Properties

Arnidiol exhibits significant antioxidant activity, which contributes to its protective effects against oxidative stress. This activity has been evaluated through various assays measuring reactive oxygen species (ROS) production. The compound's ability to scavenge free radicals makes it a potential candidate for preventing oxidative damage in cells.

Anti-inflammatory Effects

Research has indicated that arnidiol possesses anti-inflammatory properties, which can be beneficial in treating conditions characterized by inflammation. Its mechanism involves modulating cytokine production and reducing inflammatory markers in various cell types.

Cancer Treatment

A study involving xenografted mice treated with arnidiol showed promising results in reducing tumor size and promoting apoptosis in cancerous tissues. The findings suggest that arnidiol could be developed as a therapeutic agent for specific cancers, particularly those resistant to conventional treatments .

Safety and Toxicity

While many studies highlight the therapeutic potential of arnidiol, it is essential to consider its safety profile. A systematic review indicated that while topical applications are generally well-tolerated, systemic administration may lead to adverse effects depending on dosage and duration . Further research is necessary to establish safe usage guidelines.

Comparative Efficacy Table

The following table summarizes the biological activities of arnidiol compared to other known compounds:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.